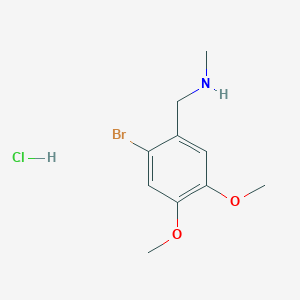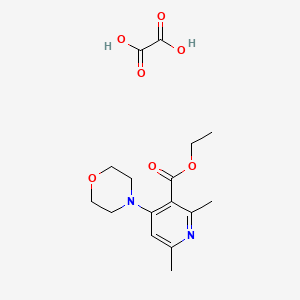
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride, also known as DOB, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by Alexander Shulgin, who was interested in exploring the effects of various psychoactive substances. DOB is known for its potent hallucinogenic properties and has been used in scientific research to study the mechanisms of action of psychedelics.
Mécanisme D'action
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride acts as a partial agonist at the serotonin 2A receptor, which is a subtype of the serotonin receptor family. This receptor is found in high concentrations in the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, planning, and working memory. Activation of the serotonin 2A receptor by this compound is thought to lead to changes in neural activity and communication, which may underlie the hallucinogenic effects of the drug.
Biochemical and Physiological Effects
This compound has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes dilation of the pupils and increases in salivation and perspiration. These physiological effects are thought to be mediated by the activation of the sympathetic nervous system, which is responsible for the body's "fight or flight" response.
Avantages Et Limitations Des Expériences En Laboratoire
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has several advantages for use in scientific research. It is a potent and selective agonist of the serotonin 2A receptor, which makes it a useful tool for studying the effects of psychedelics on this receptor subtype. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers.
However, there are also several limitations to the use of this compound in lab experiments. One of the main limitations is its potency, which can make it difficult to control the dosage and avoid adverse effects. Additionally, this compound has a long duration of action, which can make it challenging to study its effects over a short period of time.
Orientations Futures
There are several future directions for research on (2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride and other psychedelics. One area of interest is the potential therapeutic applications of these drugs for the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new psychedelics that are more selective and have fewer adverse effects than existing drugs.
Overall, this compound is a potent and selective psychedelic drug that has been used in scientific research to study the mechanisms of action of psychedelics. While it has several advantages for use in lab experiments, there are also limitations to its use that must be considered. Further research is needed to fully understand the potential therapeutic applications of this compound and other psychedelics.
Méthodes De Synthèse
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride is synthesized from 2,5-dimethoxybenzaldehyde and 2-amino-1-bromo-4-methylbenzene in the presence of a reducing agent and a catalyst. The resulting product is purified by recrystallization and converted to its hydrochloride salt form.
Applications De Recherche Scientifique
(2-bromo-4,5-dimethoxybenzyl)methylamine hydrochloride has been used in scientific research to study the effects of psychedelics on the brain and behavior. It has been shown to activate the serotonin 2A receptor, which is thought to be responsible for the hallucinogenic effects of psychedelics. This compound has also been used to study the effects of psychedelics on perception, cognition, and emotion.
Propriétés
IUPAC Name |
1-(2-bromo-4,5-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2.ClH/c1-12-6-7-4-9(13-2)10(14-3)5-8(7)11;/h4-5,12H,6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZULIPTQCLZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1Br)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-bromo-N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5126033.png)
![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)
![N-(4-ethylphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5126048.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)
![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)
![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)

![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)